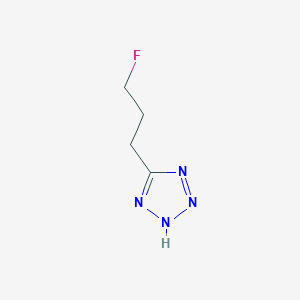

5-(3-Fluoropropyl)-2H-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Functionalization

Tetrazoles, including 5-(3-Fluoropropyl)-2H-tetrazole, serve as key synthetic heterocycles in various domains such as organic and coordination chemistry, explosives, and notably in medicinal chemistry. These compounds are pivotal as intermediates in synthesizing other heterocycles and act as activators in oligonucleotide synthesis. 5-Substituted tetrazoles, in particular, are recognized for their bioisosteric resemblance to carboxylic acids, offering similar acidities but with enhanced lipophilicity and metabolic stability. This review elaborates on the preparation and functionalization of 5-substituted tetrazoles, emphasizing the synthetic methodologies ranging from acidic media/proton catalysis to organometallic or organosilicon azides approaches. It also highlights the challenges and strategies in achieving regioselective functionalization, providing insights into microwave-assisted synthetic techniques (Roh, Vávrová, & Hrabálek, 2012).

Coordination Polymers and Physical Properties

Tetrazole compounds, through in situ hydrothermal synthesis, have contributed to the development of metal-organic coordination polymers with intriguing chemical and physical properties. This synthesis method, using zinc salt as a catalyst, has revealed the role of metal species in tetrazole compound synthesis and led to compounds exhibiting second harmonic generation, fluorescence, ferroelectric, and dielectric behaviors. Such coordination compounds find applications in organic synthesis and are expected to inspire further research in chemistry (Zhao, Qu, Ye, & Xiong, 2008).

High Energy Compounds

The study on 5-(Fluorodinitromethyl)-2H-tetrazole and its tetrazolates has led to the preparation and characterization of new high-energy compounds, showcasing the potential of fluorinated tetrazoles in this domain. These compounds are synthesized through cycloaddition reactions and have been thoroughly characterized, offering insights into their safety (impact and friction sensitivity) and thermal stability. This research underscores the applicability of fluorinated tetrazoles in creating high-energy materials (Haiges & Christe, 2015).

Fluorogenic, Two-Photon-Triggered Photoclick Chemistry

The development of naphthalene-based tetrazoles for two-photon excitation demonstrates the utility of tetrazole compounds in live cell imaging. These compounds, upon activation by a femtosecond pulsed laser, engage in cycloaddition reactions, offering a method for real-time, spatially controlled imaging of cellular structures. This innovative approach highlights the role of tetrazoles in advancing fluorescence imaging techniques, providing tools for studying biological processes with high spatial and temporal resolution (Yu, Ohulchanskyy, An, Prasad, & Lin, 2013).

Safety And Hazards

将来の方向性

The future directions for research on “5-(3-Fluoropropyl)-2H-tetrazole” would likely depend on its potential applications. For instance, if it’s a promising drug candidate, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

特性

IUPAC Name |

5-(3-fluoropropyl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FN4/c5-3-1-2-4-6-8-9-7-4/h1-3H2,(H,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWVWZWSZLMPMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNN=N1)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluoropropyl)-2H-tetrazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B2369530.png)

![8-(4-ethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369534.png)

![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2369536.png)

![2-[(3,5-Dichlorophenyl)sulfanyl]acetic acid](/img/structure/B2369538.png)

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2369544.png)

![3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2369546.png)